- An efficient synthesis of organic carbonates: atom economic protocol with a new catalytic system, Chemical Communications (Cambridge, 2004, (6), 734-735
Cas no 89489-56-5 (1,3-Dioxolan-2-one, 4-propyl-)
1,3-Dioxolan-2-one, 4-propyl- structure
Product Name:1,3-Dioxolan-2-one, 4-propyl-
CAS-Nr.:89489-56-5
MF:C6H10O3
MW:130.141802310944
CID:598813
PubChem ID:13751606
Update Time:2024-10-26
1,3-Dioxolan-2-one, 4-propyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,3-Dioxolan-2-one, 4-propyl-
- 4-propyl-1,3-dioxolan-2-one
- 4-Propyl-1,3-dioxolan-2-one (ACI)
- Carbonic acid, cyclic propylethylene ester (7CI)
- Carbonic acid, propylethylene ester (6CI)
- 1,2-Pentanediol carbonate
- 1,2-Pentylene carbonate
- 4-Propyl-1,3-dioxolidin-2-one
- SCHEMBL164146
- DTXSID30548405
- CS-0134586
- E81658
- AS-82213
- 89489-56-5
- 1,3-Dioxolan-2-one,4-propyl
-
- Inchi: 1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3
- InChI-Schlüssel: AUXJVUDWWLIGRU-UHFFFAOYSA-N
- Lächelt: O=C1OC(CCC)CO1
Berechnete Eigenschaften
- Genaue Masse: 130.062994177g/mol
- Monoisotopenmasse: 130.062994177g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 2
- Komplexität: 111
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topologische Polaroberfläche: 35.5Ų
1,3-Dioxolan-2-one, 4-propyl- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P008882-1g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 1g |
$161.00 | 2024-04-20 | |
| 1PlusChem | 1P008882-5g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 5g |
$625.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1248732-100mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 100mg |
$90 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1248732-250mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 250mg |
$115 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1248732-5g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 5g |
$660 | 2024-06-07 | |
| A2B Chem LLC | AD83106-100mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 100mg |
$56.00 | 2024-04-19 | |
| A2B Chem LLC | AD83106-250mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 250mg |
$80.00 | 2024-04-19 | |
| A2B Chem LLC | AD83106-1g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 1g |
$175.00 | 2024-04-19 | |
| A2B Chem LLC | AD83106-5g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 5g |
$694.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1248732-100mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 100mg |
$90 | 2025-02-24 |
1,3-Dioxolan-2-one, 4-propyl- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 1 h, 125 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Calcium carbide Catalysts: 1,10-Phenanthroline , Zinc triflate Solvents: N-Methyl-2-pyrrolidone ; 3 MPa, rt; rt → 180 °C; 24 h, 5 MPa, 180 °C
Referenz
- Calcium carbide as a dehydrating agent for the synthesis of carbamates, glycerol carbonate, and cyclic carbonates from carbon dioxide, Green Chemistry, 2020, 22(13), 4231-4239
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: 1852525-54-2 ; 1 MPa, 120 °C; 3 h, 120 °C
Referenz
- Highly efficient synthesis of cyclic carbonates from carbon dioxide and epoxides catalyzed by ionic liquid [Heemim][ZrCl5], RSC Advances, 2015, 5(83), 67886-67891
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium bromide , Cobalt 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin ; 12 h, 1 atm, rt
Referenz
- Fast and Robust Synthesis of Metalated PCN-222 and Their Catalytic Performance in Cycloaddition Reactions with CO2, Organometallics, 2019, 38(18), 3429-3435
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Phosphonium, [(2′-hydroxy[1,1′-biphenyl]-2-yl)methyl]triphenyl-, iodide (1:1) ; 24 h, 60 °C
1.2 1 atm, 60 °C → rt
1.2 1 atm, 60 °C → rt
Referenz
- Design of bifunctional quaternary phosphonium salt catalysts for CO2 fixation reaction with epoxides under mild conditions, Green Chemistry, 2016, 18(17), 4611-4615
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: 2-Methyl-3-butyn-2-ol Catalysts: 2567993-44-4 Solvents: Acetonitrile ; 10 s, 5 bar, rt; 10 min, rt; 16 h, 50 °C
Referenz
- CO2 Fixation by Dual-Function Cu(triNHC) Catalysts as a Route to Carbonates and Carbamates via α-Alkylidene Carbonates, ACS Sustainable Chemistry & Engineering, 2022, 10(17), 5643-5650
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium bromide , 2414116-88-2 ; 24 h, 40 °C
Referenz
- Docking Site Modulation of Isostructural Covalent Organic Frameworks for CO2 Fixation, Chemistry - A European Journal, 2020, 26(20), 4510-4514
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Tetraethylammonium iodide Catalysts: Copper Solvents: Acetonitrile ; 1 atm, rt
1.2 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 55 °C
1.2 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 55 °C
Referenz
- Biomass-derived Cu/porous carbon for the electrocatalytic synthesis of cyclic carbonates from CO2 and diols under mild conditions, New Journal of Chemistry, 2020, 44(27), 11817-11823
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Tetraethylammonium iodide Solvents: Acetonitrile ; 1 atm, 25 °C
Referenz
- Electrosynthesis of cyclic carbonates from CO2 and epoxides on a reusable copper nanoparticle cathode, RSC Advances, 2015, 5(30), 23189-23192
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Triethylene glycol , Potassium iodide ; 24 h, 1 atm, 40 °C
Referenz
- Potassium Iodide-Tetraethylene Glycol Complex as a Practical Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions, ACS Sustainable Chemistry & Engineering, 2017, 5(4), 2836-2840
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Dicobalt octacarbonyl ; 1 h, 180 °C
Referenz
- Reactions of diols with dimethyl carbonate in the presence of W(CO)6 and Co2(CO)8, Russian Journal of Organic Chemistry, 2014, 50(7), 948-952
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: Ethanamine, N,N-diethyl-, hydriodide (1:1) ; 5 min, 0 °C; 0 °C → 40 °C
1.2 24 h, 1 atm, 40 °C
1.2 24 h, 1 atm, 40 °C
Referenz
- Triethylamine Hydroiodide as a Simple Yet Effective Bifunctional Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions, ACS Sustainable Chemistry & Engineering, 2017, 5(8), 7295-7301
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: 2097081-09-7 ; 2 h, 0.8 MPa, 100 °C
Referenz
- Highly Efficient and Convenient Supported Ionic Liquid TiCl5-DMIL@SiO2@Fe3O4-Catalyzed Cycloaddition of CO2 and Epoxides to Cyclic Carbonates, Catalysis Letters, 2017, 147(6), 1453-1463
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine , Bis(salicylidene)-1,2-cyclohexanediamine Solvents: 1,2-Dichloroethane ; 5 min, 3570.0 kPa, rt; rt → 120 °C; 48 h, 120 °C; 120 °C → rt
Referenz
- Chemical fixation of carbon dioxide co-catalyzed by a combination of Schiff bases or phenols and organic bases, European Journal of Organic Chemistry, 2004, (14), 3080-3089
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Catalysts: Zinc iodide , Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, bromide (1:1), polymer with 4,4… Solvents: Methanol ; 12 h, rt
1.2 rt
1.2 rt
Referenz
- Di-ionic multifunctional porous organic frameworks for efficient CO2 fixation under mild and co-catalyst free conditions, Green Chemistry, 2018, 20(23), 5285-5291
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Potassium bromide , Cobalt dinitrate , 2,5-Dihydroxy-1,4-benzenedicarboxylic acid 1,4-dihydrazide ; 5 h, 0.6 MPa, 100 °C
Referenz
- Cobalt-based catalytic system for the chemical fixation of CO2 under solvent-free conditions, Applied Organometallic Chemistry, 2020, 34(3),
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Catalysts: Dichloromethane , Niobium pentoxide Solvents: Dimethylformamide ; 12 h, 5 MPa, 423 K; 423 K → rt
Referenz
- Nb(V) compounds as epoxides carboxylation catalysts: the role of the solvent, Journal of Molecular Catalysis A: Chemical, 2003, 204, 204-205
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Solvents: Tetraethylammonium tetrafluoroborate , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 40 °C
1.2 2 h, 1 atm, 40 °C
1.3 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 60 °C
1.2 2 h, 1 atm, 40 °C
1.3 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 60 °C
Referenz
- Synthesis of cyclic carbonates from CO2 and diols via electrogenerated N-heterocyclic carbenes, International Journal of Electrochemical Science, 2012, 7(11), 11540-11549
1,3-Dioxolan-2-one, 4-propyl- Raw materials
1,3-Dioxolan-2-one, 4-propyl- Preparation Products
1,3-Dioxolan-2-one, 4-propyl- Verwandte Literatur
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
89489-56-5 (1,3-Dioxolan-2-one, 4-propyl-) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge